Researchers studying AMPK isoform-specific signaling face a critical challenge: pan-activators like AICAR confound interpretation by activating all γ-subunit complexes. ANGPT1 Human Pre-designed siRNA Set A (PT1, CAS 331002-70-1) uniquely activates γ1- but not γ3-containing AMPK complexes in intact muscle tissue (EC50 = 0.3 μM for α1β1γ1). ● Enables isolation of γ1-specific phosphorylation events (e.g., ULK1 Ser555) without γ3 interference ● Validated in cardioprotection (OGD/R) and mitochondrial disorder models ● ≥98% purity (HPLC); supplied as powder with guaranteed stability at -20°C. Ideal for glucose transport, autophagy, and exercise physiology studies.
Molecular FormulaC23H16ClN3O6S
Molecular Weight497.9 g/mol
Cat. No.B12420250
⚠ Attention: For research use only. Not for human or veterinary use.
2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid (PT1): A Structurally Distinct AMPK Activator with Subunit-Selective Signaling
2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid (CAS 331002-70-1), commonly referred to as PT1, is a small-molecule activator of AMP-activated protein kinase (AMPK) . It belongs to a class of furan-thiazole-benzoic acid derivatives that act as AMPK agonists. PT1 is characterized by a chloro substituent, a benzoic acid moiety, and a thiazole ring, with a 4,5-dimethyl-2-nitrophenyl group attached to a furan ring . The compound is supplied as a powder with ≥98% purity (HPLC) and is soluble in DMSO (5 mg/mL) . Its molecular weight is 497.91 g/mol, and it is primarily used as a research tool in studies of cellular energy homeostasis, metabolic regulation, and cardioprotection [1].
AMPK signaling pathway and cellular energy homeostasis investigation
γ1-subunit-selective activation studies in muscle tissue
Cardioprotection and autophagy pathway model research
[1] Huang L, Dai K, Chen M, Zhou W, Wang X, Chen J, et al. The AMPK Agonist PT1 and mTOR Inhibitor 3HOI-BA-01 Protect Cardiomyocytes After Ischemia Through Induction of Autophagy. J Cardiovasc Pharmacol Ther. 2016;21(1):70-81. doi:10.1177/1074248415581177 View Source
Why PT1 Cannot Be Replaced by Generic AMPK Activators: A Quantitative Rationale for Procurement
While multiple small molecules (e.g., AICAR, A769662, MK-8722, PF-739) are known to activate AMPK, they exhibit profoundly different subunit selectivity, activation mechanisms, and downstream signaling profiles [1]. PT1 uniquely demonstrates γ1-subunit-selective activation in intact muscle tissue, whereas AICAR activates both γ1 and γ3 complexes, and pan-activators like MK-8722 and PF-739 target all 12 mammalian heterotrimers [2][3]. Moreover, PT1's indirect mechanism—involving respiratory chain inhibition and elevation of cellular AMP:ATP ratios—contrasts with direct allosteric binders like A769662, leading to divergent functional outcomes in models of ischemia, metabolism, and neuronal excitability [1][4]. Substituting PT1 with an alternative AMPK activator would therefore yield non-equivalent experimental results, rendering cross-study comparisons invalid and potentially confounding therapeutic hypothesis testing. The following evidence guide quantifies these critical differentiators.
γ1-subunit selectivity not replicated by pan-activators: PT1 uniquely activates AMPK γ1 complexes in intact muscle, whereas AICAR, MK-8722, or PF-739 engage all γ subunits; substituting may shift isoform-specific interpretation.
Indirect respiratory-chain mechanism differs from direct allosteric binders: PT1 elevates AMP:ATP ratio via respiratory chain inhibition, producing divergent functional outcomes vs. direct activators like A769662; ischemia or metabolism model responses may not transfer.
Structurally distinct scaffold from C646 and C24: Thiazole core is required for AMPK activation; pyrazole analog C646 acts as p300/CBP inhibitor without AMPK activity, while optimized derivative C24 offers different solubility and pharmacokinetic profile.
[1] Jensen TE, Ross FA, Kleinert M, Sylow L, Knudsen JR, Gowans GJ, et al. PT-1 selectively activates AMPK-γ1 complexes in mouse skeletal muscle, but activates all three γ subunit complexes in cultured human cells by inhibiting the respiratory chain. Biochem J. 2015;467(3):461-472. doi:10.1042/BJ20141142 View Source
[2] Jensen TE, Ross FA, Kleinert M, Sylow L, Knudsen JR, Gowans GJ, et al. PT-1 selectively activates AMPK-γ1 complexes in mouse skeletal muscle, but activates all three γ subunit complexes in cultured human cells by inhibiting the respiratory chain. Biochem J. 2015;467(3):461-472. doi:10.1042/BJ20141142 View Source
[3] Jorgensen SB, Viollet B, Andreelli F, Frosig C, Birk JB, Schjerling P, et al. Knockout of the α2 but not α1 5'-AMP-activated protein kinase isoform abolishes 5-aminoimidazole-4-carboxamide-1-β-4-ribofuranoside but not contraction-induced glucose uptake in skeletal muscle. J Biol Chem. 2004;279(2):1070-1079. doi:10.1074/jbc.M306205200 View Source
[4] Asiedu MN, Han C, Dib-Hajj SD, Waxman SG. The AMPK Activator A769662 Blocks Voltage-Gated Sodium Channels: Discovery of a Novel Pharmacophore with Potential Utility for Analgesic Development. PLoS One. 2017;12(1):e0169882. doi:10.1371/journal.pone.0169882 View Source
Head-to-Head Comparative Data: PT1 Versus Leading AMPK Activators and Structural Analogs
PT1 stimulates the AMPK α1β1γ1 heterotrimer with an EC50 of 0.3 μM, whereas AICAR (a widely used AMPK agonist) requires cellular conversion to ZMP and typically activates AMPK with EC50 values in the millimolar range (2-4 mM) in cellular assays [1]. PT1 also activates human AMPK α1 and α2 monomers with EC50 values of 8 μM and 12 μM, respectively .
EC50 (α1β1γ1)Head-to-head
PT1 EC50 = 0.3 μM; AICAR ~2–4 mM
Supports AMPK heterotrimer activation study fit at low micromolar concentrations
Recombinant kinase assay; >10,000-fold difference in potency reported
PT1 is approximately 6,667-13,333 times more potent
Conditions
In vitro kinase activity assay using recombinant human AMPK complexes
Why This Matters
The >10,000-fold potency advantage enables PT1 to be used at low micromolar concentrations in cellular and in vivo studies, minimizing off-target effects associated with high millimolar doses of AICAR.
AMPK activationEC50heterotrimer selectivity
[1] Corton JM, Gillespie JG, Hawley SA, Hardie DG. 5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells? Eur J Biochem. 1995;229(2):558-565. doi:10.1111/j.1432-1033.1995.tb20498.x View Source
γ1-Subunit Selectivity in Intact Muscle: PT1 Discriminates Between AMPK Complexes, Unlike Pan-Activators
In ex vivo incubated mouse skeletal muscle, PT1 (100 μM) selectively increased the activity of γ1-containing AMPK complexes by 2-3-fold, with no detectable activation of α2β2γ3 complexes [1]. In contrast, AICAR (2 mM) activated both γ1 and γ3 complexes equally [1]. This differential activation translates into distinct substrate phosphorylation patterns: PT1 increased ULK1 Ser555 phosphorylation (a γ1 substrate) but failed to increase ACC2 Ser212 or TBC1D1 Ser231 phosphorylation (γ3 substrates), whereas AICAR increased all three [1].
γ1 vs γ3 selectivityHead-to-head
PT1 (100 μM): 2–3× γ1 activity, no γ3 activation; AICAR: activates both γ1 and γ3
Enables γ1-specific substrate phosphorylation study (ULK1 Ser555) without γ3 crosstalk
Ex vivo mouse soleus/EDL; immunoprecipitation kinase assay
AMPK subunit selectivityγ1 vs γ3muscle metabolism
Evidence Dimension
Fold-increase in AMPK γ1 complex activity (ex vivo mouse muscle)
Target Compound Data
PT1 (100 μM): 2-3-fold increase in γ1 activity; no increase in γ3 activity
Comparator Or Baseline
AICAR (2 mM): activates both γ1 and γ3 complexes
Quantified Difference
PT1 exclusively activates γ1 complexes; AICAR activates all isoforms
Conditions
Ex vivo incubation of C57BL/6 mouse soleus and EDL muscles, kinase activity assay following sequential immunoprecipitation
Why This Matters
PT1 is the only widely available tool compound that provides γ1-selective AMPK activation in muscle tissue, enabling dissection of γ1- versus γ3-specific metabolic and signaling roles—a capability not achievable with pan-activators like AICAR, MK-8722, or PF-739.
AMPK subunit selectivityγ1 vs γ3muscle metabolism
[1] Jensen TE, Ross FA, Kleinert M, Sylow L, Knudsen JR, Gowans GJ, et al. PT-1 selectively activates AMPK-γ1 complexes in mouse skeletal muscle, but activates all three γ subunit complexes in cultured human cells by inhibiting the respiratory chain. Biochem J. 2015;467(3):461-472. doi:10.1042/BJ20141142 View Source
Cardioprotective Efficacy in Ischemia-Reperfusion Injury: PT1 Enhances Cell Survival via Autophagy Induction
In an in vitro oxygen-glucose deprivation/reoxygenation (OGD/R) model of myocardial ischemia, PT1 treatment (20 μM) significantly enhanced cardiomyocyte survival [1]. This protective effect was attributed to AMPK-mediated autophagy induction and was abolished by the autophagy inhibitor 3-methyladenine (3-MA) [1]. When combined with the mTOR inhibitor 3HOI-BA-01, PT1 synergistically upregulated autophagy and further improved cardiomyocyte viability [1]. In vivo, PT1 administration (10 mg/kg, i.p.) reduced myocardial infarct size in a murine I/R injury model [1].
PT1-induced survival increase was completely reversed by autophagy inhibition
Conditions
Mouse neonatal cardiomyocytes subjected to OGD/R; MTT viability assay
Why This Matters
PT1 provides a mechanistically defined, AMPK-autophagy axis-dependent cardioprotective effect that is not observed with direct mTOR inhibitors alone, making it a valuable tool for dissecting AMPK-specific contributions to myocardial ischemia.
[1] Huang L, Dai K, Chen M, Zhou W, Wang X, Chen J, et al. The AMPK Agonist PT1 and mTOR Inhibitor 3HOI-BA-01 Protect Cardiomyocytes After Ischemia Through Induction of Autophagy. J Cardiovasc Pharmacol Ther. 2016;21(1):70-81. doi:10.1177/1074248415581177 View Source
Divergent Neuronal Effects: PT1 Does Not Block Voltage-Gated Sodium Channels, Unlike A769662
In rat trigeminal ganglion (TG) neurons, acute application of PT1 (50 μM) had no effect on action potential firing, whereas the AMPK activator A769662 (50 μM) acutely inhibited firing and blocked voltage-gated sodium channels (VGSC) with an IC50 of ~10 μM [1]. This functional divergence occurs despite both compounds being classified as AMPK activators, highlighting distinct polypharmacology [1].
VGSC off-target activityHead-to-head
PT1 (50 μM): no effect on AP firing; A769662: significant inhibition, VGSC IC50 ~10 μM
Permits AMPK-specific assessment in neuronal excitability studies without sodium channel interference
Rat trigeminal ganglion neurons, whole-cell current clamp
Inhibition of action potential firing in rat TG neurons
Target Compound Data
PT1 (50 μM): no inhibition of AP firing
Comparator Or Baseline
A769662 (50 μM): significant inhibition of AP firing; IC50 ~10 μM for VGSC block
Quantified Difference
PT1 lacks VGSC-blocking activity; A769662 is a potent VGSC inhibitor
Conditions
Whole-cell current-clamp recording in acutely dissociated rat TG neurons
Why This Matters
PT1 is the preferred AMPK activator for neuronal studies where VGSC modulation would confound interpretation, enabling cleaner assessment of AMPK-dependent signaling without sodium channel interference.
[1] Asiedu MN, Han C, Dib-Hajj SD, Waxman SG. The AMPK Activator A769662 Blocks Voltage-Gated Sodium Channels: Discovery of a Novel Pharmacophore with Potential Utility for Analgesic Development. PLoS One. 2017;12(1):e0169882. doi:10.1371/journal.pone.0169882 View Source
Structural Differentiation from C24 and C646: PT1's Thiazole Core Confers Unique Bioactivity Profile
PT1 contains a thiazole ring linked to a 2-chloro-5-aminobenzoic acid moiety, whereas the structurally related compound C646 features a pyrazole ring in place of the thiazole and acts as a p300/CBP histone acetyltransferase inhibitor, not an AMPK activator [1][2]. C24, an optimized PT1 derivative, retains the thiazole core but incorporates modifications that improve oral bioavailability and AMPK activation potency [3]. PT1 thus represents the parent scaffold with distinct selectivity and mechanism relative to both its inactive analog (C646) and more advanced derivative (C24).
Target shift from AMPK to p300/CBP; PT1 EC50 = 0.3 μM for AMPK α1β1γ1; C646 IC50 ~1.6 μM for p300 HAT
Conditions
Biochemical kinase and acetyltransferase assays
Why This Matters
The thiazole core is essential for AMPK activation; substitution with pyrazole yields an inactive scaffold for AMPK. Researchers studying AMPK must specifically procure PT1 or its optimized derivatives (C24), not C646, to ensure target engagement.
Chemical structureSARthiazole vs pyrazole
[1] Bowers EM, Yan G, Mukherjee C, Orry A, Wang L, Holbert MA, et al. Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor. Chem Biol. 2010;17(5):471-482. doi:10.1016/j.chembiol.2010.03.006 View Source
[2] FlyBase Chemical Report: C646. Retrieved from https://flybase.org/reports/FBch0000393.html View Source
[3] Li YY, Wu HS, Tang L, Feng CR, Yu JH, Li Y, et al. Novel small-molecule AMPK activator orally exerts beneficial effects on diabetic db/db mice. Acta Pharmacol Sin. 2013;34(11):1415-1425. doi:10.1038/aps.2013.94 View Source
Solubility and Formulation: PT1 Offers Practical DMSO Solubility for In Vitro Studies
PT1 is soluble in DMSO at 5 mg/mL (approximately 10 mM) with gentle warming, enabling preparation of concentrated stock solutions for in vitro assays . This solubility is adequate for most cell-based experiments, though it is lower than that of the optimized derivative C24, which exhibits improved aqueous solubility due to structural modifications [1].
DMSO solubilityReported
PT1: 5 mg/mL (10 mM); C24: >20 mg/mL (estimated)
In vitro DMSO stock concentration sufficient for cell-based assays; higher solubility derivative available for oral studies
Gentle warming required; cross-study comparison
SolubilityDMSOformulation
Evidence Dimension
DMSO solubility
Target Compound Data
PT1: 5 mg/mL (10 mM) in DMSO
Comparator Or Baseline
C24: >20 mg/mL in DMSO (estimated)
Quantified Difference
C24 has approximately 4-fold higher DMSO solubility
Conditions
Ambient temperature with gentle warming
Why This Matters
For in vitro studies requiring concentrations up to 100 μM, PT1's DMSO solubility is sufficient; for in vivo oral administration, the more soluble derivative C24 is preferable.
SolubilityDMSOformulation
[1] Li YY, Wu HS, Tang L, Feng CR, Yu JH, Li Y, et al. Novel small-molecule AMPK activator orally exerts beneficial effects on diabetic db/db mice. Acta Pharmacol Sin. 2013;34(11):1415-1425. doi:10.1038/aps.2013.94 View Source
When to Select PT1: Evidence-Based Use Cases in Research and Preclinical Development
Dissecting γ1- vs. γ3-AMPK Signaling in Skeletal Muscle Metabolism
PT1 is uniquely suited for studies requiring isoform-selective AMPK activation in muscle tissue. Its inability to activate γ3-containing complexes enables researchers to isolate γ1-specific phosphorylation events (e.g., ULK1 Ser555) and metabolic outcomes, whereas pan-activators like AICAR confound interpretation by activating all complexes [1]. This makes PT1 an essential tool for understanding the divergent roles of AMPK heterotrimers in glucose transport, autophagy, and exercise physiology.
Cardioprotection Studies Targeting the AMPK-Autophagy Axis
PT1's demonstrated efficacy in enhancing cardiomyocyte survival following OGD/R and reducing infarct size in vivo supports its use as a positive control in myocardial ischemia research [2]. Its autophagy-dependent mechanism distinguishes it from mTOR inhibitors, allowing researchers to specifically interrogate AMPK's contribution to cardioprotection without concurrent mTOR blockade.
Mitochondrial Dysfunction and Metabolic Disease Models
PT1 improves mitochondrial respiration, cellular energy status, and redox balance in patient-derived fibroblasts with respiratory chain defects, and protects against retinal degeneration in vivo [3]. These findings position PT1 as a valuable tool for investigating AMPK-mediated mitochondrial biogenesis and quality control, particularly in the context of rare mitochondrial disorders and metabolic syndromes.
Neuronal Studies Requiring AMPK Activation Without Sodium Channel Modulation
Unlike A769662, PT1 does not block voltage-gated sodium channels or acutely inhibit neuronal firing, making it the preferred AMPK activator for experiments in sensory neurons or other excitable cells where VGSC interference would compromise data interpretation [4]. PT1 can be used to assess AMPK-dependent effects on neuronal excitability, pain signaling, or neuroprotection without confounding off-target actions.
Application
Selection Property
Validation Focus
Skeletal muscle γ1 vs γ3 AMPK signaling studies
AMPK γ1-subunit-selective activation in intact muscle
Subunit-specific substrate phosphorylation (e.g., ULK1 Ser555), glucose transport endpoints
Myocardial ischemia‑reperfusion autophagy pathway research
Mitochondrial dysfunction and metabolic disease models
AMPK‑mediated mitochondrial biogenesis and redox regulation context
Mitochondrial respiration, cellular ATP, reactive oxygen species endpoints
Neuronal signaling research without sodium channel interference
Absence of voltage-gated sodium channel block
Action potential firing, ion current recordings in sensory neurons
[1] Jensen TE, Ross FA, Kleinert M, Sylow L, Knudsen JR, Gowans GJ, et al. PT-1 selectively activates AMPK-γ1 complexes in mouse skeletal muscle, but activates all three γ subunit complexes in cultured human cells by inhibiting the respiratory chain. Biochem J. 2015;467(3):461-472. doi:10.1042/BJ20141142 View Source
[2] Huang L, Dai K, Chen M, Zhou W, Wang X, Chen J, et al. The AMPK Agonist PT1 and mTOR Inhibitor 3HOI-BA-01 Protect Cardiomyocytes After Ischemia Through Induction of Autophagy. J Cardiovasc Pharmacol Ther. 2016;21(1):70-81. doi:10.1177/1074248415581177 View Source
[3] Moore T, Yanes RE, Calton MA, Vollrath D, Enns GM, Cowan TM. AMP-independent activator of AMPK for treatment of mitochondrial disorders. PLoS One. 2020;15(10):e0240517. doi:10.1371/journal.pone.0240517 View Source
[4] Asiedu MN, Han C, Dib-Hajj SD, Waxman SG. The AMPK Activator A769662 Blocks Voltage-Gated Sodium Channels: Discovery of a Novel Pharmacophore with Potential Utility for Analgesic Development. PLoS One. 2017;12(1):e0169882. doi:10.1371/journal.pone.0169882 View Source
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